molecular formula C11H8FNOS2 B14353304 2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 90829-73-5

2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine

Katalognummer: B14353304
CAS-Nummer: 90829-73-5
Molekulargewicht: 253.3 g/mol
InChI-Schlüssel: IKLNYKZGEVXDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a fluorophenyl group, a disulfanyl linkage, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the formation of the disulfanyl linkage between two fluorophenyl groups and the subsequent attachment to the pyridine ring. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfanyl linkage, forming thiols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through the disulfanyl linkage and the fluorophenyl group. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the pyridine ring, which can impart additional chemical properties and reactivity compared to other similar compounds

Eigenschaften

90829-73-5

Molekularformel

C11H8FNOS2

Molekulargewicht

253.3 g/mol

IUPAC-Name

2-[(4-fluorophenyl)disulfanyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H8FNOS2/c12-9-4-6-10(7-5-9)15-16-11-3-1-2-8-13(11)14/h1-8H

InChI-Schlüssel

IKLNYKZGEVXDDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.